

# What are the chemical properties of Deoxybenzoin oxime

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## Compound of Interest

Compound Name: Deoxybenzoin oxime

Cat. No.: B1140943

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## Deoxybenzoin Oxime: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the chemical properties, synthesis, and reactivity of **Deoxybenzoin oxime** (CAS No: 952-06-7). All quantitative data is presented in structured tables for clarity. Detailed experimental protocols for its synthesis and a key reaction, the Beckmann rearrangement, are provided, accompanied by workflow and pathway diagrams generated using Graphviz.

## Chemical and Physical Properties

**Deoxybenzoin oxime**, systematically named (NE)-N-(1,2-diphenylethylidene)hydroxylamine, is a white solid organic compound. It is a ketoxime derived from deoxybenzoin (1,2-diphenylethan-1-one). Its fundamental properties are summarized below.

## General Properties

Property	Value	Reference
Molecular Formula	C <sub>14</sub> H <sub>13</sub> NO	[1][2]
Molecular Weight	211.26 g/mol	[1][2][3]
Appearance	White Solid	[1]
Melting Point	98 °C	[1][2][4][5][6]
Boiling Point	375.4 ± 21.0 °C (Predicted)	[1][2][4][5][7]
Solubility	Slightly soluble in Chloroform and Methanol	[5][7]

## Predicted Physicochemical Data

Property	Value	Reference
Density	1.04 ± 0.1 g/cm <sup>3</sup> (Predicted)	[2][4][5][7][6]
pKa	11.07 ± 0.11 (Predicted)	[2][4]
LogP	3.10760	[4]
Hydrogen Bond Donor Count	1	[4]
Hydrogen Bond Acceptor Count	2	[4]
Rotatable Bond Count	3	[4]

## Spectroscopic Data

Spectroscopic analysis is crucial for the structural elucidation and confirmation of **Deoxybenzoin oxime**.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

The <sup>1</sup>H NMR spectrum provides characteristic signals for the protons in the molecule.

Assignment	Chemical Shift (ppm)	Multiplicity	Integration
-OH	~9.62	Singlet (broad)	1H
Aromatic Protons	~7.18 - 7.61	Multiplet	10H
-CH <sub>2</sub> -	~4.22	Singlet	2H

Note: Data obtained in CDCl<sub>3</sub> at 400 MHz. Chemical shifts are approximate and can vary based on solvent and experimental conditions.<sup>[7]</sup>

## Mass Spectrometry (MS)

Mass spectrometry data confirms the molecular weight of the compound.

Ion	m/z	Relative Intensity
[M] <sup>+</sup>	211.1	86.1%
[M+1] <sup>+</sup>	212.1	14.6%
C <sub>13</sub> H <sub>11</sub> N <sup>+</sup>	193.0	100.0%

Note: Data corresponds to the mass of the molecular ion and major fragments.

## Infrared (IR) Spectroscopy

The IR spectrum of an oxime shows characteristic absorption bands.

Functional Group	Wavenumber (cm <sup>-1</sup> )	Description
O-H stretch	~3400 - 3200	Broad, indicates hydroxyl group
C-H stretch (aromatic)	~3100 - 3000	Sharp
C=N stretch	~1680 - 1620	Characteristic of oxime C=N bond[3]
N-O stretch	~960 - 930	

## Experimental Protocols

The following sections detail the methodologies for the synthesis and a key reaction of **Deoxybenzoin oxime**.

### Synthesis of Deoxybenzoin Oxime

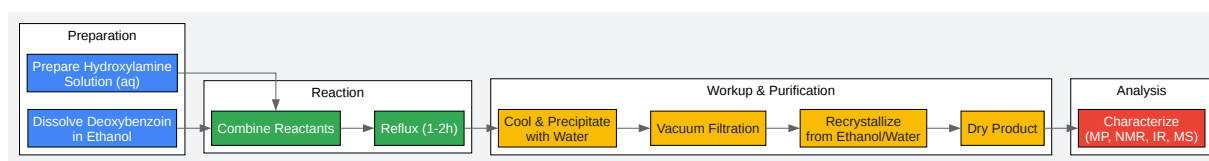
**Deoxybenzoin oxime** is synthesized via the condensation reaction of deoxybenzoin with hydroxylamine.

Materials:

- Deoxybenzoin (1,2-diphenylethan-1-one)
- Hydroxylamine hydrochloride (NH<sub>2</sub>OH·HCl)
- Sodium acetate (CH<sub>3</sub>COONa) or Pyridine
- Ethanol
- Water
- Round-bottom flask, reflux condenser, magnetic stirrer, heating mantle, Buchner funnel, filter paper.

Procedure:

- **Dissolution:** In a round-bottom flask, dissolve deoxybenzoin in ethanol.
- **Reagent Preparation:** In a separate beaker, prepare an aqueous solution of hydroxylamine hydrochloride and a base (such as sodium acetate or pyridine) to liberate free hydroxylamine.
- **Reaction:** Add the hydroxylamine solution to the deoxybenzoin solution.
- **Reflux:** Attach a reflux condenser and heat the mixture to reflux using a heating mantle for 1-2 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
- **Precipitation:** After the reaction is complete, cool the mixture to room temperature. Slowly add cold water to the flask to precipitate the crude **Deoxybenzoin oxime**.
- **Isolation:** Collect the white solid product by vacuum filtration using a Buchner funnel.
- **Purification:** Wash the collected solid with cold water to remove any remaining salts. Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain pure **Deoxybenzoin oxime** crystals.
- **Drying:** Dry the purified crystals in a vacuum oven.
- **Characterization:** Confirm the identity and purity of the product using melting point determination and spectroscopic methods (NMR, IR, MS).



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Caption: Experimental workflow for the synthesis of **Deoxybenzoin oxime**.

## Beckmann Rearrangement of Deoxybenzoin Oxime

The Beckmann rearrangement is a classic organic reaction that converts an oxime into an amide under acidic conditions.<sup>[2][5][8]</sup> The group that is anti-periplanar to the hydroxyl group on the oxime nitrogen migrates. For **Deoxybenzoin oxime**, this results in the migration of either the phenyl or the benzyl group.

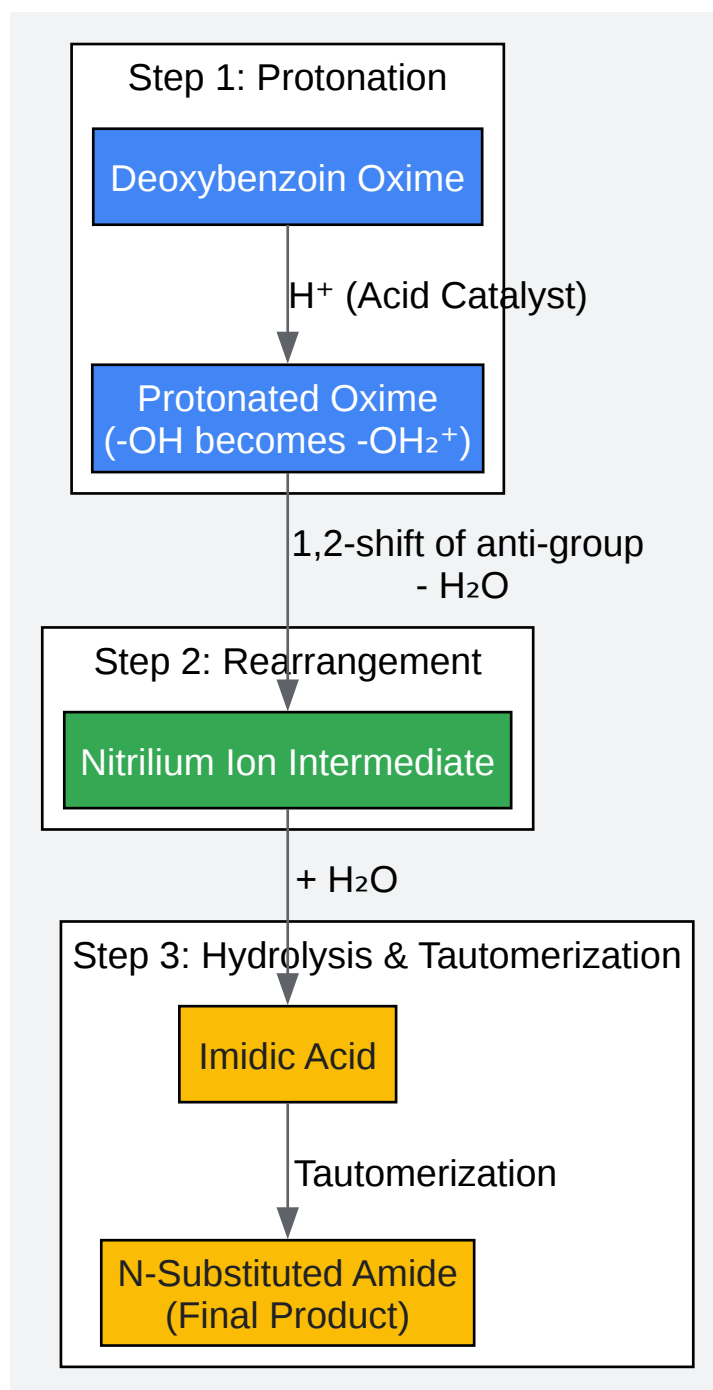
Materials:

- **Deoxybenzoin oxime**
- Strong acid catalyst (e.g., concentrated Sulfuric acid ( $\text{H}_2\text{SO}_4$ ), Polyphosphoric acid (PPA), or Thionyl chloride ( $\text{SOCl}_2$ ))
- Anhydrous solvent (e.g., diethyl ether, dioxane)
- Ice bath
- Neutralizing solution (e.g., sodium bicarbonate solution)
- Extraction solvent (e.g., ethyl acetate)

Procedure:

- **Setup:** Place a solution of **Deoxybenzoin oxime** in an anhydrous solvent in a flask equipped with a magnetic stirrer and cool it in an ice bath.
- **Catalyst Addition:** Slowly add the acid catalyst (e.g.,  $\text{H}_2\text{SO}_4$ ) to the cooled solution while stirring. The hydroxyl group is protonated, converting it into a good leaving group ( $\text{H}_2\text{O}$ ).<sup>[5][8]</sup>
- **Rearrangement:** Allow the reaction to stir at a low temperature or warm to room temperature as required. The group anti to the leaving group migrates from carbon to nitrogen in a concerted step, displacing water and forming a nitrilium ion intermediate.<sup>[1][5]</sup>
- **Hydrolysis:** Quench the reaction by carefully pouring the mixture over crushed ice. This allows water to attack the electrophilic carbon of the nitrilium ion.

- Neutralization: Slowly neutralize the acidic solution with a suitable base, such as a saturated sodium bicarbonate solution.
- Extraction: Extract the amide product from the aqueous layer using an organic solvent like ethyl acetate.
- Purification: Dry the combined organic extracts over an anhydrous salt (e.g.,  $\text{MgSO}_4$ ), filter, and remove the solvent under reduced pressure. The crude amide can be further purified by chromatography or recrystallization.



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Caption: Key steps in the Beckmann rearrangement of **Deoxybenzoin oxime**.

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